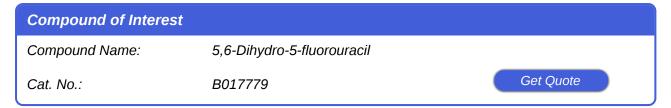


5,6-Dihydro-5-fluorouracil: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydro-5-fluorouracil (5-DHFU) is a principal and active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The conversion of 5-FU to 5-DHFU, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD), is the rate-limiting step in the catabolism of 5-FU.[1][2] Understanding the physicochemical properties, metabolic fate, and biological activities of 5-DHFU is critical for optimizing 5-FU therapy, mitigating toxicity, and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of **5,6-Dihydro-5-fluorouracil**, including its chemical identity, physicochemical properties, metabolic pathways, and relevant experimental protocols.

Chemical Identity and Synonyms

The Chemical Abstracts Service (CAS) number for **5,6-Dihydro-5-fluorouracil** is 696-06-0.[3] [4] This unique numerical identifier is assigned to this specific chemical substance to ensure unambiguous identification in literature and databases.

The compound is also known by several synonyms, which are frequently encountered in scientific literature and chemical catalogs.



| Synonym | Source(s) |
|-------------------------------------|-----------|
| 5-DHFU | [3][5][6] |
| 5-Fluorodihydropyrimidine-2,4-dione | [3][5] |
| 5-Fluorodihydrouracil | [3][5][6] |
| 5-Fluoro-5,6-dihydrouracil | [3][6] |
| 5-FUH2 | [3][7] |
| Dihydrofluorouracil | [6] |
| (R)-5-fluoro-5,6-dihydrouracil | [6] |
| 5,6-dihydrofluorouracil | [6] |
| 5-dihydrofluorouracil | [6] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of **5,6-Dihydro-5-fluorouracil** is essential for its handling, formulation, and analysis.



| Property | Value | Reference(s) |
|-----------------------|--|--------------|
| Molecular Formula | C4H5FN2O2 | [3][4] |
| Molecular Weight | 132.09 g/mol | [4][7] |
| Appearance | White solid | [8] |
| Solubility | DMF: 60 mg/ml | [3] |
| DMSO: 53 mg/ml | [3] | |
| PBS (pH 7.2): 8 mg/ml | [3] | |
| Ethanol: 0.8 mg/ml | [3] | |
| UV max | 203 nm | [3] |
| SMILES | O=C1NC(NCC1F)=O | [3] |
| InChI | InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2, (H2,6,7,8,9) | [3] |

Metabolism and Biological Significance

5,6-Dihydro-5-fluorouracil is the initial and rate-limiting product of 5-fluorouracil catabolism, a reaction catalyzed by dihydropyrimidine dehydrogenase (DPD).[1][9] This enzymatic conversion is a critical determinant of 5-FU's pharmacokinetic profile and toxicity. Up to 80% of an administered dose of 5-FU is catabolized through this pathway in the liver.[2][10]

The metabolic cascade continues with the enzymatic conversion of 5-DHFU to α -fluoro- β -ureidopropionic acid (FUPA) and subsequently to α -fluoro- β -alanine (FBAL), which is then excreted in the urine.[1][11]

Metabolic pathway of 5-Fluorouracil (5-FU).

While often considered an inactive metabolite, **5,6-Dihydro-5-fluorouracil** has demonstrated cytotoxic effects in its own right. For instance, it is cytotoxic to HaCaT keratinocytes with an IC50 of 13.5 μ M.[3][5] In combination with 5-FU and a DPD inhibitor, it has been shown to reduce tumor growth in a rat colon carcinoma model.[3]



Experimental Protocols Chemical Synthesis: Hydrogenation of 5-Fluorouracil

A common method for the chemical synthesis of **5,6-Dihydro-5-fluorouracil** is the hydrogenation of 5-fluorouracil.[8][9]

Materials:

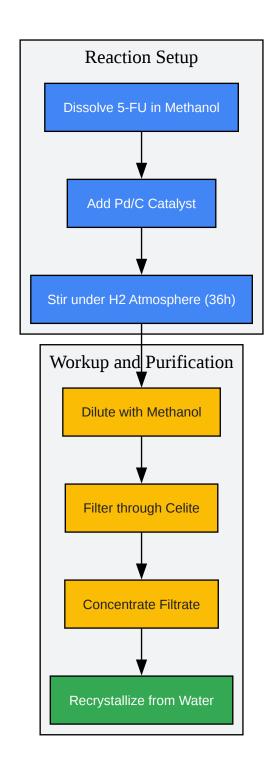
- 5-Fluorouracil (5-FU)
- Methanol
- 10% Palladium on carbon (Pd/C)
- · Hydrogen gas
- Celite

Procedure:

- Dissolve 5-Fluorouracil (e.g., 790 mg, 6.1 mmol) in methanol (e.g., 100 mL) with vigorous stirring for 1 hour.[8]
- Add 10% Pd/C catalyst (e.g., 646 mg, 0.61 mmol) to the solution.[8]
- Stir the mixture under a hydrogen atmosphere at room temperature for 36 hours.[8][9]
- Dilute the reaction mixture with methanol and filter through Celite to remove the catalyst.[8]
 [9]
- Concentrate the filtrate by evaporation.[8]
- Recrystallize the resulting solid from water to yield the product as a white solid.[8]

Note: This method may result in a mixture of **5,6-dihydro-5-fluorouracil** and 5,6-dihydrouracil due to hydrogenolysis of the C-F bond.[8]





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Workflow for the synthesis of 5,6-DHFU.

Quantification in Human Plasma by LC-MS/MS



This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of uracil, 5,6-dihydrouracil, 5-fluorouracil, and **5,6-dihydro-5-fluorouracil** in human plasma.[12]

Sample Preparation:

- Perform liquid-liquid extraction of plasma samples using a 10:1 (v/v) mixture of ethyl acetate and 2-propanol.[12]
- Evaporate the organic layer to dryness.[12]
- Reconstitute the dried extract in 0.1% formic acid.[12]

LC-MS/MS Analysis:

- HPLC System: Inject a 10 μL aliquot of the reconstituted sample.[12]
- Column: Atlantis dC18 column.[12]
- Mobile Phase: 1.0 mM ammonium acetate, 0.5 mM formic acid, and 3.3% methanol.[12]
- Detection: Multiple reaction monitoring (MRM) with positive ionization.

This method has been validated following FDA guidelines and is suitable for clinical applications.[12]

Quantification in Human Serum by LC-MS/MS

An alternative method for quantification in human serum involves solid-phase extraction (SPE) followed by LC-MS/MS.[13][14]

Sample Pre-treatment:

- Add 100 μL of human serum to a tube.[13][14]
- Precipitate proteins by adding 900 μL of chilled acetonitrile while vortexing.[13][14]
- Centrifuge the samples at 6000 rpm for 5 minutes.[13][14]



Solid-Phase Extraction (SPE):

- Use a Strata®-X PRO SPE plate.[13]
- Condition the plate with 1 mL of acetonitrile.[13]
- Load the supernatant from the pre-treatment step and collect the eluate under vacuum.[13]
- Dry the eluate under nitrogen and heat.[13]
- Reconstitute the sample in the initial mobile phase.[13]

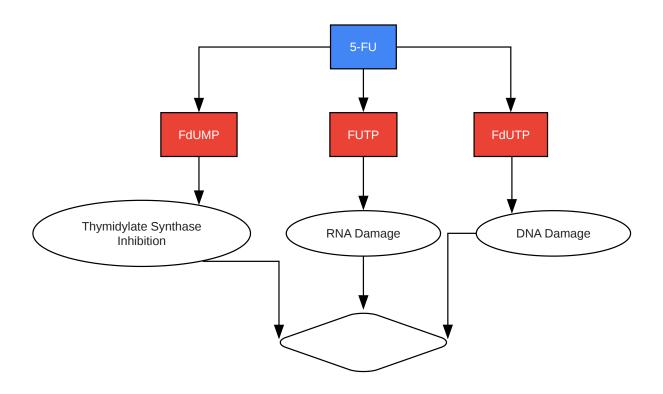
LC-MS/MS Analysis:

Column: Kinetex® PS C18 column.[13]

Signaling Pathways and Mechanism of Action of the Parent Compound (5-FU)

The cytotoxic effects of 5-fluorouracil, the parent compound of 5,6-DHFU, are mediated through multiple mechanisms, primarily the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[1][2][10] 5-FU is an anti-metabolite that disrupts the synthesis of essential cellular components.[15] Resistance to 5-FU has been linked to the activation of several signaling pathways, including JAK/STAT, Wnt, Notch, NF-κB, and Hedgehog.[15]





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Mechanisms of 5-FU cytotoxicity.

Conclusion

5,6-Dihydro-5-fluorouracil is a key metabolite in the pharmacology of 5-fluorouracil. A detailed understanding of its chemical and biological properties is paramount for the fields of oncology and drug development. The experimental protocols provided herein offer a foundation for researchers to synthesize, quantify, and further investigate the role of this important compound. Future research may focus on elucidating the direct signaling effects of 5-DHFU and its potential as a therapeutic agent or a biomarker for 5-FU efficacy and toxicity.

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